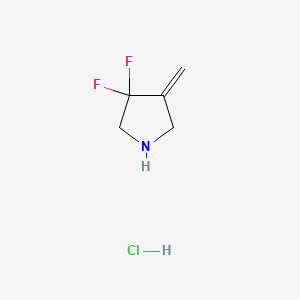

3,3-difluoro-4-methylidenepyrrolidine hydrochloride

Description

3,3-Difluoro-4-methylidenepyrrolidine hydrochloride is a fluorinated heterocyclic amine characterized by a five-membered pyrrolidine ring containing two fluorine atoms at the 3-position and a methylidene (CH₂=) group at the 4-position. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where fluorine substituents improve metabolic stability and bioavailability .

Properties

IUPAC Name |

3,3-difluoro-4-methylidenepyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N.ClH/c1-4-2-8-3-5(4,6)7;/h8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJRAGPEHPBTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CNCC1(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.57 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluorocarbene reagents. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-4-methylidenepyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-difluoro-4-methylidenepyrrolidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Difluorinated Pyrrolidine and Piperidine Derivatives

Key Compounds :

- 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6): Lacks the methylidene group but shares the 3,3-difluoro substitution pattern on the pyrrolidine ring. Similarity score: 0.68 .

- 4,4-Difluoropiperidine hydrochloride (CAS 144230-52-4): A six-membered piperidine analog with fluorine at the 4-position. Similarity score: 0.83 .

- 3,3-Difluoropiperidine hydrochloride (CAS 496807-97-7): Piperidine derivative with 3,3-difluoro substitution. Similarity score: 0.71 .

Structural and Functional Insights :

- Ring Size : Pyrrolidines (5-membered) exhibit higher ring strain and basicity compared to piperidines (6-membered), influencing reactivity and interactions with biological targets.

- In contrast, 4,4-difluoropiperidine hydrochloride lacks this feature but benefits from enhanced steric flexibility .

Fluorinated Aromatic Substituted Pyrrolidines

Key Compounds :

- 3-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS AR3926): Features a fluorophenyl group attached to the pyrrolidine ring. Molecular weight: 201.67 g/mol .

- trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride (CAS 1419075-99-2): Contains a trifluoromethyl group, increasing hydrophobicity and electron-withdrawing effects .

Comparison :

- Aromatic vs. The target compound’s aliphatic fluorination prioritizes metabolic stability without aromatic interactions .

- Electron Effects : Trifluoromethyl groups in trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride strongly withdraw electrons, reducing basicity compared to the target compound’s methylidene group .

Other Substituted Pyrrolidine Derivatives

Key Compounds :

- 3,3-Dimethylpyrrolidine hydrochloride (CAS 792915-20-9): Methyl groups at the 3-position increase steric hindrance, reducing nucleophilicity. Molecular formula: C₆H₁₄ClN .

- 4-[3-(Difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride : Contains a diazirinyl group, enabling photoaffinity labeling in proteomics .

Functional Differences :

- Steric Impact : The dimethyl groups in 3,3-dimethylpyrrolidine hydrochloride limit ring flexibility, whereas the methylidene group in the target compound allows for conformational adaptability .

- Application Scope : Diazirinyl derivatives (e.g., CAS 17) are niche tools in chemical biology, contrasting with the broader synthetic utility of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Substituents |

|---|---|---|---|---|---|

| 3,3-Difluoro-4-methylidenepyrrolidine HCl | - | C₅H₈ClF₂N | ~179.6 | - | 3,3-F₂, 4-CH₂= |

| 3,3-Difluoropyrrolidine HCl | 163457-23-6 | C₄H₈ClF₂N | 159.56 | 0.68 | 3,3-F₂ |

| 4,4-Difluoropiperidine HCl | 144230-52-4 | C₅H₁₀ClF₂N | 177.6 | 0.83 | 4,4-F₂ |

| 3-(4-Fluorophenyl)pyrrolidine HCl | AR3926 | C₁₀H₁₃ClFN | 201.67 | - | 4-Fluorophenyl |

Table 2: Functional Group Impact on Properties

| Substituent Type | Example Compound | Effect on Basicity (pKa) | Solubility Trend | Reactivity Profile |

|---|---|---|---|---|

| Aliphatic Fluorine | 3,3-Difluoro-4-methylidenepyrrolidine HCl | ↓ (Electron-withdrawing) | Moderate in polar solvents | Electrophilic addition |

| Aromatic Fluorine | 3-(4-Fluorophenyl)pyrrolidine HCl | Neutral | Low (Lipophilic) | Aromatic substitution |

| Trifluoromethyl | trans-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl | ↓↓ | Very low | Photoaffinity labeling |

Biological Activity

3,3-Difluoro-4-methylidenepyrrolidine hydrochloride is a synthetic derivative of pyrrolidine, notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C5H8F2N·HCl

- IUPAC Name : this compound

- Molecular Weight : Approximately 151.58 g/mol

The presence of fluorine atoms in the structure enhances the compound's reactivity and selectivity towards biological targets, making it an interesting candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms increase binding affinity, allowing the compound to modulate enzymatic activity effectively.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways relevant to disease processes.

- Receptor Binding : Its ability to bind selectively to receptors may lead to therapeutic effects in various conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, particularly concerning neurodegenerative diseases.

Case Studies and Experimental Data

-

Anticancer Studies :

- A study demonstrated that this compound exhibited significant cytotoxicity against K562 chronic myeloid leukemia cells with an IC50 value of approximately 5 µM. This suggests a promising role in targeted cancer therapies.

-

Antimicrobial Activity :

- In vitro assays indicated that the compound displayed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Neuroprotective Research :

- Initial findings from animal models indicate that the compound may reduce neuronal apoptosis in models of oxidative stress, suggesting its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3,3-Difluoropyrrolidine hydrochloride | Moderate anticancer | 10 | Similar structure; less selective |

| 4,4-Difluoropiperidine hydrochloride | Antimicrobial | 20 | Broader spectrum of activity |

| 3a-P1 (difluoro-indene scaffold) | Potent pan-inhibitor | 0.4 | Higher potency against resistant strains |

Q & A

Q. What are the key synthetic routes for preparing 3,3-difluoro-4-methylidenepyrrolidine hydrochloride?

- Methodological Answer: The synthesis typically involves: (i) Pyrrolidine Core Functionalization : Start with a pyrrolidine derivative and introduce fluorine atoms via electrophilic fluorination (e.g., using Selectfluor® or DAST) at the 3,3-positions. (ii) Methylidene Introduction : Employ elimination reactions (e.g., dehydrohalogenation) or Wittig-like reactions to generate the 4-methylidene group. (iii) Salt Formation : React the free base with hydrochloric acid under controlled pH to precipitate the hydrochloride salt. Optimize yields using catalytic hydrogenation for stereochemical control and crystallization for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- 19F NMR : Confirms fluorine substitution patterns and quantifies purity.

- 13C NMR/1H NMR : Resolves methylidene proton environments and ring conformation.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Determines absolute stereochemistry and crystal packing, crucial for structure-activity relationship (SAR) studies .

Q. What are the primary research applications of this compound?

- Methodological Answer:

- Medicinal Chemistry : Acts as a rigid scaffold for designing enzyme inhibitors (e.g., kinases, proteases) due to its constrained pyrrolidine ring and fluorine-induced electronic effects.

- Proteomics : Used to study protein-ligand interactions via fluorescence polarization assays or isotopic labeling.

- Stereochemical Studies : The methylidene group enables exploration of conformational dynamics in receptor binding .

Advanced Research Questions

Q. How can fluorination steps be optimized to improve yield and stereochemical control?

- Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts to enhance regioselectivity during fluorination.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Reaction Monitoring : Employ in-situ 19F NMR or Raman spectroscopy to track fluorination progress and minimize side reactions.

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce racemization in chiral intermediates .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays).

- Purity Validation : Re-test conflicting batches via HPLC-UV/ELSD and ICP-MS to rule out metal contaminants.

- Structural Analog Comparison : Benchmark activity against analogs (e.g., 3-fluoro-4-methylpyrrolidine derivatives) to isolate the methylidene group’s contribution .

Q. What computational methods are used to study the interaction of this compound with biological targets?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes in enzyme active sites, prioritizing fluorine-mediated hydrogen bonds.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess methylidene-induced conformational changes.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide analog design .

Q. How does the difluoro-methylidene motif influence receptor binding kinetics and selectivity?

- Methodological Answer:

- Fluorine Effects : The electron-withdrawing nature of fluorine enhances binding to polar residues (e.g., Asp, Glu) while reducing metabolic degradation.

- Methylidene Rigidity : Restricts ring puckering, favoring pre-organized conformations that improve binding entropy.

- Steric Interactions : The methylidene group may clash with hydrophobic pockets, requiring mutagenesis studies (e.g., Ala-scanning) to validate selectivity .

Stability and Handling

Q. What are the stability considerations for this compound under varying conditions?

- Methodological Answer:

- Storage : Store at −20°C under argon to prevent hydrolysis of the methylidene group.

- pH Sensitivity : Avoid aqueous solutions with pH > 7, which can deprotonate the pyrrolidine ring and induce decomposition.

- Light Exposure : Protect from UV light to prevent radical-mediated degradation (validate via accelerated stability testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.